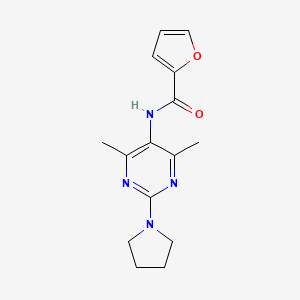

5-(1-methyl-1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridine dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

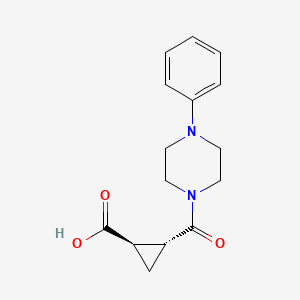

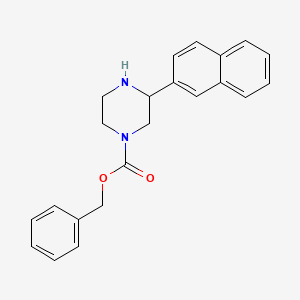

“5-(1-methyl-1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridine dihydrochloride” is a chemical compound with the CAS Number: 1955530-18-3 . It has a molecular weight of 236.14 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The molecular formula of the compound is C9H15Cl2N3 . The InChI Code is 1S/C9H13N3.2ClH/c1-12-7-9(6-11-12)8-3-2-4-10-5-8;;/h3,6-7,10H,2,4-5H2,1H3;2*1H .Wissenschaftliche Forschungsanwendungen

Novel Synthetic Approaches

Research has demonstrated innovative methods for synthesizing pyridine and tetrahydropyridine derivatives, which are key structures in many biologically active compounds. For instance, a study by Yehia et al. (2002) outlines a one-pot synthesis process for dihydropyridines and tetrahydroquinolines, highlighting the versatility of pyridine derivatives in pharmaceutical chemistry and supramolecular coordination chemistry (Yehia, Polborn, & Müller, 2002).

Development of Antiproliferative Agents

Phenylbipyridinylpyrazole derivatives have been synthesized and evaluated for their potential as antiproliferative agents, showcasing the relevance of pyrazole derivatives in cancer research. A study by Al-Sanea et al. (2015) found that some of these compounds exhibit a broad spectrum of activity against tumor cell lines, suggesting their promise as therapeutic agents against various human malignancies (Al-Sanea, Elkamhawy, Zakaria, Park, Kwon, Lee, Lee, & Kim, 2015).

Magnetic and Structural Studies

Pyrazole-derived Schiff base ligands have been used to form tetranuclear copper(II) complexes, which exhibit interesting ferro- and antiferromagnetic properties. Such studies, like the one conducted by Roy et al. (2009), provide insights into the magnetic interactions among metal centers in these complexes, contributing to the field of molecular magnetism and coordination chemistry (Roy, Mandal, Barik, Gupta, El Fallah, Tercero, Butcher, & Kar, 2009).

Multicomponent Reaction Strategies

The synthesis of pyrazolo[3,4-b]pyridines and their derivatives through multicomponent reactions offers a streamlined approach to creating complex heterocyclic structures. Veisi, Maleki, and Jahangard (2015) described an electrochemical strategy for synthesizing tetrahydropyrazolo[3,4-b]pyridin-6-ones, demonstrating the utility of electrochemical methods in organic synthesis (Veisi, Maleki, & Jahangard, 2015).

Computational and Spectroscopic Analysis

Computational and spectroscopic analyses play a crucial role in understanding the structural and electronic properties of pyrazole and pyridine derivatives. Kumar et al. (2020) conducted a study that combined experimental and computational methods to analyze the structural and vibrational properties of a biologically relevant pyrazole derivative, offering insights into its potential pharmaceutical applications (Kumar, Kumar, Srivastava, Brahmachari, & Misra, 2020).

Safety and Hazards

Eigenschaften

IUPAC Name |

5-(1-methylpyrazol-4-yl)-1,2,3,6-tetrahydropyridine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3.2ClH/c1-12-7-9(6-11-12)8-3-2-4-10-5-8;;/h3,6-7,10H,2,4-5H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWTLPVKVZWKQCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CCCNC2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(prop-2-yn-1-yl)-N-{2-[(pyrimidin-2-yl)amino]ethyl}piperidine-4-carboxamide](/img/structure/B2664275.png)

![N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2664276.png)

![{[3-ETHOXY-4-(THIOPHEN-2-YLMETHOXY)PHENYL]METHYL}(ETHYL)AMINE](/img/structure/B2664279.png)

![1-(2,5-dimethylbenzyl)-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)